molecular formula C24H32BrN3O B1149588 2-(4-Dibutylaminopropoxyphenyl)-6-bromoimidazo[1,2-a]pyridine CAS No. 114604-42-1

2-(4-Dibutylaminopropoxyphenyl)-6-bromoimidazo[1,2-a]pyridine

Cat. No.: B1149588
CAS No.: 114604-42-1
M. Wt: 458
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Dibutylaminopropoxyphenyl)-6-bromoimidazo[1,2-a]pyridine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Dibutylaminopropoxyphenyl)-6-bromoimidazo[1,2-a]pyridine typically involves a multi-step process:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reaction: The 4-position of the phenyl ring is functionalized with a dibutylaminopropoxy group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Dibutylaminopropoxyphenyl)-6-bromoimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine.

    Substitution: Formation of substituted imidazo[1,2-a]pyridines with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Dibutylaminopropoxyphenyl)-6-bromoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the dibutylaminopropoxy group.

    Imidazo[1,2-a]pyridine Derivatives: Various derivatives with different substituents at the 2- and 6-positions.

Uniqueness

2-(4-Dibutylaminopropoxyphenyl)-6-bromoimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other imidazo[1,2-a]pyridine derivatives.

Properties

CAS No.

114604-42-1

Molecular Formula

C24H32BrN3O

Molecular Weight

458

Synonyms

2-(4-Dibutylaminopropoxyphenyl)-6-bromoimidazo[1,2-a]pyridine

Origin of Product

United States

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